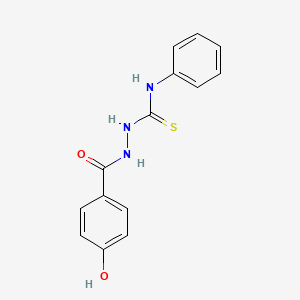

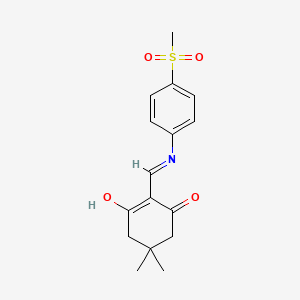

1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide

Übersicht

Beschreibung

“1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” is an organic compound. It’s a derivative of 4-Hydroxybenzoic acid, which is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid . It’s also related to 4-hydroxybenzoyl chloride, another derivative of benzoic acid.

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoic acid, a related compound, consists of a benzene ring bearing a carboxyl and a hydroxyl group . The exact molecular structure of “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” would need to be determined through further analysis.Chemical Reactions Analysis

4-Hydroxybenzoic acid, a related compound, is known to react with various nucleophiles, including amines, alcohols, and thiols . It’s likely that “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” would exhibit similar reactivity.Wissenschaftliche Forschungsanwendungen

Food Industry

4-Hydroxybenzoic acid, a component of the compound, has potential biotechnological applications in the food industry . It can be used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .

Cosmetics

4-Hydroxybenzoic acid and its derivatives mainly serve as a preservative in cosmetic products . It’s a valuable intermediate for the synthesis of several bioproducts with potential applications in cosmetics .

Pharmacy

In the pharmaceutical industry, 4-Hydroxybenzoic acid is used for the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications . It’s also used in the production of gastrodin, a major and active ingredient of gastrodiaelata B1, a well-known Chinese medicine commonly used as a sedative, anticonvulsant, antiaging, anti-inflammatory, and antimyocardial ischemia .

Fungicides

4-Hydroxybenzoic acid has potential applications in the production of fungicides . It’s a key component in the manufacturing of these products .

Thermoplastic Industry

4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Bioengineered Materials

Due to its distinct structural and chemical characters, 4-Hydroxybenzoic acid is proved to be applied as prospective bioengineered materials . It’s linked to materials like chelating medicament, electrochemical materials, copolymers, or ion-exchange resins .

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide are likely to be enzymes such as 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase . These enzymes are involved in the metabolism of 4-hydroxybenzoic acid, a compound structurally similar to 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Mode of Action

This could result in changes to the metabolic pathways these enzymes are involved in .

Biochemical Pathways

The affected pathways are likely related to the metabolism of 4-hydroxybenzoic acid. For instance, 4-hydroxybenzoate hydroxylase is involved in the conversion of 4-hydroxybenzoate into hydroquinone . Similarly, 4-hydroxybenzoyl-CoA thioesterase participates in the conversion of 4-hydroxybenzoyl-CoA into 4-hydroxybenzoate . The downstream effects of these pathways could be altered by the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide’s action would depend on the specific biochemical pathways it affects. Given its potential targets, it could influence the metabolism of 4-hydroxybenzoic acid and related compounds, potentially altering cellular processes dependent on these metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes like 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase could be affected by these factors, thereby influencing the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Safety and Hazards

The safety data sheet for 4-Hydroxybenzoic acid hydrazide, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide”.

Eigenschaften

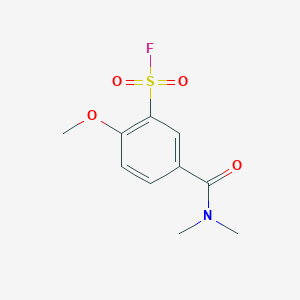

IUPAC Name |

1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12-8-6-10(7-9-12)13(19)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIYQBBSEBSNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331073 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea | |

CAS RN |

26036-25-9 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-5-anilino-4-(4-chlorophenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2441332.png)

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441342.png)

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)